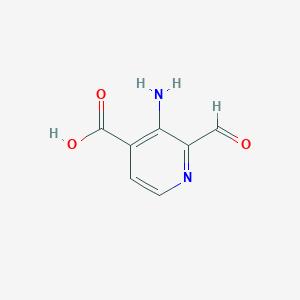

3-Amino-2-formylisonicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O3 |

|---|---|

Molecular Weight |

166.13 g/mol |

IUPAC Name |

3-amino-2-formylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C7H6N2O3/c8-6-4(7(11)12)1-2-9-5(6)3-10/h1-3H,8H2,(H,11,12) |

InChI Key |

BGYZPCTYSRMDKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)N)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 2 Formylisonicotinic Acid and Its Structural Analogues

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com For 3-Amino-2-formylisonicotinic acid, the analysis begins by identifying the most logical bond disconnections based on reliable and known chemical transformations.

The primary strategic disconnections for the target molecule are:

C3-N Bond Disconnection: This involves the disconnection of the amino group at the C-3 position. This is a key step as the functionalization of the C-3 position of the pyridine (B92270) ring can be challenging. researchgate.netnih.gov This leads to the precursor 2-formylisonicotinic acid .

Functional Group Interconversion (FGI) and C-C Bond Disconnections: The formyl and carboxylic acid groups at the C-2 and C-4 positions, respectively, suggest further disconnections. These groups can be introduced onto a pre-existing pyridine ring or incorporated during the ring's formation. researchgate.net Disconnecting these leads back to a simpler pyridine core or acyclic precursors.

This retrosynthetic approach identifies 2-formylisonicotinic acid as a crucial intermediate, simplifying the synthetic problem into two main challenges: the synthesis of this precursor and the subsequent amination at the C-3 position.

Direct Synthesis of the 2-Formylisonicotinic Acid Precursor

The synthesis of the key intermediate, 2-formylisonicotinic acid, can be approached in two primary ways: constructing the substituted pyridine ring from acyclic precursors or by functionalizing a pre-existing pyridine ring.

Pyridine Ring Construction Approaches

The de novo construction of polysubstituted pyridine rings is a powerful strategy that allows for the incorporation of desired substituents from the outset. thieme-connect.com Various methods have been developed, many of which are one-pot multicomponent reactions. acs.orgrsc.org

Key Pyridine Synthesis Strategies:

| Strategy | Description | Precursors | Reference(s) |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate, followed by oxidation. | Aldehyde, β-ketoester, Ammonia | |

| Kröhnke Pyridine Synthesis | Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. | Pyridinium ylide, α,β-unsaturated carbonyl, Ammonium acetate | |

| 6π-Electrocyclization | A cascade reaction involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-3-azatriene electrocyclization. organic-chemistry.org | Aldehydes, phosphorus ylides, propargyl azide | acs.org |

| Cyclocondensation | Gas-phase or liquid-phase cyclocondensation of aldehydes, ketones, or nitriles with ammonia. youtube.com | Aldehydes, Ammonia | youtube.com |

These methods offer flexibility in accessing a wide range of substituted pyridines, although they may require careful optimization to achieve the specific substitution pattern of 2-formylisonicotinic acid. thieme-connect.com

Introduction and Functionalization of Formyl and Carboxylic Acid Groups

An alternative and often more direct route involves the functionalization of a pre-existing, simpler pyridine derivative. This typically involves the introduction of the carboxylic acid and formyl groups onto a pyridine scaffold.

The carboxylic acid group can be introduced at the 4-position through various methods, including the oxidation of a 4-alkylpyridine (e.g., 4-picoline) or by hydrolysis of a 4-cyanopyridine. One industrial method for producing nicotinic acid involves the oxidation of a substituted pyridine with nitric acid at high temperatures. youtube.com

The introduction of a formyl group at the 2-position can be more complex.

Oxidation of a Methyl Group: A common method is the selective oxidation of a 2-methyl group. For instance, 2-methylisonicotinic acid can be oxidized to 2-formylisonicotinic acid.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto electron-rich aromatic rings. researchgate.net However, due to the electron-deficient nature of the pyridine ring, this method is generally not applicable unless the ring is activated by electron-donating groups. digitellinc.com

From a Carboxylic Acid Derivative: The 2-carboxylic acid group of pyridine-2,4-dicarboxylic acid could be selectively reduced to the aldehyde, though this can be challenging in the presence of the second carboxylic acid.

Nitrosation of a Methyl Group: 2-picoline N-oxide can undergo nitrosation with sodium nitrite (B80452) in the presence of sulfuric acid and ethanol (B145695) to form 2-pyridine formaldoxime, which can then be hydrolyzed to the aldehyde. google.com

Amination Strategies for the Pyridine C-3 Position

The introduction of an amino group at the C-3 position of the pyridine ring is a critical and often difficult step in the synthesis of the target molecule. The electron-deficient nature of pyridine directs nucleophilic attack to the C-2, C-4, and C-6 positions, making direct C-3 amination challenging. researchgate.netnih.gov

Direct Amination Techniques

Direct C-H amination at the C-3 position is a highly sought-after transformation. While classical methods are often ineffective, modern synthetic chemistry has made significant progress.

Chichibabin Reaction: This classic reaction typically yields 2-amino or 4-aminopyridines and is not suitable for C-3 amination.

Transition-Metal Catalysis: Non-directed transition-metal catalysis has emerged as a strategy for introducing substituents at the C-3 position. nih.gov

Photochemical Amination: A notable modern method involves a dearomatization-rearomatization sequence. The pyridine is first converted to an acyclic Zincke imine intermediate. This electron-rich intermediate then reacts with an amidyl radical, generated photochemically, to achieve C-3 amination. Subsequent rearomatization yields the 3-aminopyridine (B143674) derivative. researchgate.netnih.govchemrxiv.org This process offers a mild and regioselective route to C-3 functionalization. researchgate.net

Indirect Amination via Precursor Derivatization

Indirect methods involve introducing a different functional group at the C-3 position that can later be converted into an amino group.

Hofmann, Curtius, or Schmidt Rearrangements: These classic named reactions can convert a carboxylic acid at the C-3 position (nicotinic acid derivative) into an amino group via an isocyanate intermediate.

Reduction of a Nitro Group: If a nitro group can be introduced at the C-3 position, its reduction provides a straightforward route to the amine. However, direct nitration of the 2-formylisonicotinic acid precursor would likely be difficult and unselective.

Nucleophilic Aromatic Substitution (SNAr): This approach requires a good leaving group, such as a halogen, at the C-3 position. The synthesis of 3-halopyridines can be achieved through a ring-opening/ring-closing strategy involving Zincke imine intermediates, which undergo highly regioselective halogenation. nih.govnsf.govresearchgate.net Once the 3-halopyridine is obtained, it can undergo nucleophilic substitution with an ammonia equivalent.

Comparison of C-3 Amination Strategies:

| Method | Approach | Key Features | Reference(s) |

| Photochemical Amination | Direct | Mild, regioselective, uses Zincke imine intermediate. | researchgate.netnih.govchemrxiv.org |

| Curtius Rearrangement | Indirect | From a C-3 carboxylic acid via an acyl azide. | |

| SNAr of 3-Halopyridine | Indirect | Requires prior synthesis of a 3-halopyridine, which can be challenging but is achievable via Zincke intermediates. | nih.govnsf.gov |

Convergent and Divergent Synthetic Routes

The construction of a complex molecule like this compound can be approached through either convergent or divergent synthetic strategies. Each offers distinct advantages in terms of efficiency and the ability to generate structural diversity.

Convergent Synthesis:

A convergent approach involves the synthesis of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For this compound, a plausible convergent strategy would be the coupling of a pre-functionalized pyridine core with a component that introduces the remaining substituents.

One potential convergent route could start from a suitable dihalopyridine. For instance, a dihalopyridine could undergo a regioselective cross-coupling reaction to introduce a protected amino group at the 3-position and a protected carboxyl group at the 4-position. The remaining halide at the 2-position could then be subjected to a formylation reaction, for example, through a metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

Another convergent approach could utilize the Hantzsch dihydropyridine synthesis, a classic multicomponent reaction that assembles the pyridine ring from an aldehyde, a β-ketoester, and ammonia or an ammonia source. mdpi.comorganic-chemistry.org By carefully selecting the starting materials, a highly substituted dihydropyridine can be constructed, which can then be aromatized to the corresponding pyridine derivative. mdpi.commdpi.com Subsequent functional group transformations would then be required to arrive at the final target molecule.

Divergent Synthesis:

A divergent strategy begins with a common intermediate that is progressively diversified to yield a library of related compounds. This approach is particularly valuable for exploring structure-activity relationships. For the synthesis of this compound and its analogues, a key starting material could be 3-aminopyridine or a derivative thereof. orgsyn.orgresearchgate.net

From a common intermediate such as methyl 3-aminopyridine-4-carboxylate nih.gov, a divergent synthesis could be envisioned. The amino group could be protected, followed by a directed ortho-metalation and formylation at the 2-position. Subsequent deprotection would yield the target molecule. Alternatively, the formyl group could be introduced first, followed by modification of the carboxyl group or the amino group to generate a variety of structural analogues.

The following table outlines a hypothetical divergent synthetic scheme starting from 3-aminopyridine:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Carboxylation | 1. n-BuLi, THF, -78 °C2. CO₂ | 3-Aminopyridine-4-carboxylic acid |

| 2 | Esterification | MeOH, H₂SO₄ (cat.) | Methyl 3-aminopyridine-4-carboxylate |

| 3 | Protection of Amine | (Boc)₂O, Et₃N, CH₂Cl₂ | Methyl 3-(tert-butoxycarbonylamino)pyridine-4-carboxylate |

| 4 | Formylation | 1. s-BuLi, TMEDA, THF, -78 °C2. DMF | Methyl 3-(tert-butoxycarbonylamino)-2-formylpyridine-4-carboxylate |

| 5 | Deprotection | TFA, CH₂Cl₂ | Methyl 3-amino-2-formylpyridine-4-carboxylate |

| 6 | Hydrolysis | LiOH, H₂O/THF | This compound |

This table represents a conceptual synthetic pathway and specific conditions would require experimental optimization.

Synthesis of Deuterium-Labeled Analogues for Mechanistic Studies

Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. researchgate.netresearchgate.netchemrxiv.org The synthesis of deuterium-labeled analogues of this compound can be achieved through various methods, primarily involving the introduction of deuterium (B1214612) at specific C-H bonds.

One common strategy is through hydrogen-isotope exchange reactions catalyzed by transition metals. For instance, palladium-catalyzed C-H activation can be employed to selectively replace hydrogen atoms with deuterium from a deuterium source like heavy water (D₂O) or deuterium gas (D₂). The directing effect of the existing functional groups on the pyridine ring can be exploited to achieve regioselective deuteration. For example, the carboxylic acid group could direct deuteration to the adjacent C-H bonds.

Another approach involves the use of deuterated building blocks in a convergent synthesis. For example, a deuterated aldehyde could be used in a Hantzsch synthesis to introduce deuterium at a specific position in the resulting pyridine ring. Similarly, deuterated reagents can be used in specific steps of a synthetic sequence.

The following table summarizes potential strategies for deuterium labeling of this compound:

| Position of Deuterium | Synthetic Strategy | Deuterium Source | Key Reaction |

| Pyridine Ring (e.g., C-5 or C-6) | Late-stage C-H activation | D₂O or D₂ gas | Palladium-catalyzed H/D exchange |

| Formyl Group | Use of a deuterated formylating agent | Deuterated DMF (d₇-DMF) | Formylation with a deuterated reagent |

| Amino Group | N-H/N-D exchange | D₂O | Simple exchange in a suitable solvent |

The feasibility and regioselectivity of these labeling strategies would depend on the specific reaction conditions and the electronic properties of the substrate.

Stereoselective Synthesis of Enantiopure Forms (if applicable)

The target molecule, this compound, is achiral and therefore does not exist as enantiomers. However, the principles of stereoselective synthesis become highly relevant when considering the preparation of chiral derivatives or analogues of this compound, which may be of interest for biological applications. For instance, if the formyl group were to be reduced to a hydroxymethyl group and the resulting alcohol resolved or asymmetrically synthesized, chiral enantiopure compounds could be obtained.

The asymmetric synthesis of chiral amino acids and their derivatives is a well-established field of organic chemistry. nih.govnih.gov Chiral catalysts, auxiliaries, or reagents can be employed to control the stereochemical outcome of key bond-forming reactions.

For example, if a chiral analogue of this compound were desired, one could envision a synthetic route involving an asymmetric Strecker synthesis or an asymmetric amination of a suitable precursor. The use of chiral ligands in transition metal-catalyzed reactions is another powerful tool for inducing enantioselectivity.

While not directly applicable to the achiral target molecule, the vast literature on the stereoselective synthesis of amino acids provides a strong foundation for the design and execution of synthetic routes to enantiopure analogues of this compound. nih.govnih.gov

Chemical Reactivity and Transformation Pathways of 3 Amino 2 Formylisonicotinic Acid

Reactivity of the Amino Group

The amino group, being a primary amine attached to an aromatic ring, is a key site for nucleophilic reactions. Its reactivity is influenced by the electronic effects of the other substituents on the pyridine (B92270) ring.

Nucleophilic Addition and Substitution Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. It is expected to readily participate in nucleophilic addition and substitution reactions. For instance, it can react with electrophilic reagents such as alkyl halides or acyl chlorides. The general mechanism involves the attack of the amino group on the electrophilic center, leading to the formation of a new carbon-nitrogen bond.

In the context of nucleophilic aromatic substitution, the amino group can act as a powerful activating group, directing incoming electrophiles to the ortho and para positions. However, the presence of the electron-withdrawing carboxylic acid and formyl groups on the same ring would likely modulate this directing effect.

Amidation and Peptide Coupling Reactions

A significant reaction pathway for the amino group is its involvement in amide bond formation. This can be achieved by reacting 3-Amino-2-formylisonicotinic acid with a carboxylic acid or its activated derivative. The process, often facilitated by coupling agents, is fundamental in the synthesis of peptides and other complex organic molecules. In peptide synthesis, the amino group of one amino acid attacks the activated carboxyl group of another, forming a peptide (amide) bond. To control the reaction and prevent unwanted side reactions, protecting groups are often employed to temporarily block the reactivity of the amino group.

| Reactant | Reagent/Condition | Product Type |

| Carboxylic Acid | Coupling Agent (e.g., DCC, HATU) | Amide |

| Acyl Chloride | Base | Amide |

| Acid Anhydride (B1165640) | Heat or Catalyst | Amide |

This table presents expected amidation reactions based on general principles of amino acid reactivity.

Reactions with Carbonyl Compounds

The amino group of this compound is expected to react with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This condensation reaction typically occurs under mildly acidic conditions, which catalyze the dehydration of the intermediate hemiaminal. The resulting imine can then undergo further transformations, such as reduction to a secondary amine.

Reactivity of the Formyl (Aldehyde) Group

The formyl group is characterized by a polarized carbon-oxygen double bond, making the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

The aldehyde functionality is a prime target for nucleophilic addition reactions. A wide range of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide ions, can add to the carbonyl carbon. This reaction leads to the formation of a tetrahedral intermediate, which upon protonation yields an alcohol. The stereochemical outcome of this addition can be influenced by the steric and electronic environment around the carbonyl group.

| Nucleophile | Product after Workup |

| Grignard Reagent (R-MgX) | Secondary Alcohol |

| Organolithium (R-Li) | Secondary Alcohol |

| Cyanide (CN-) | Cyanohydrin |

| Hydride (e.g., NaBH4) | Primary Alcohol |

This table illustrates the expected products from nucleophilic addition to the formyl group based on general aldehyde chemistry.

Oxidation and Reduction Pathways

The formyl group can be readily oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). This transformation would result in the formation of a dicarboxylic acid derivative of the pyridine ring.

Conversely, the formyl group can be reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The resulting hydroxymethyl group can then participate in a range of subsequent reactions.

Condensation Reactions (e.g., Knoevenagel, Friedländer)

The formyl group of this compound, being an aldehyde, readily participates in condensation reactions with active methylene (B1212753) compounds and ketones.

Knoevenagel Condensation: In a Knoevenagel condensation, the aldehyde reacts with a compound possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. For this compound, this reaction would involve the formyl group. While specific studies on this compound are not prevalent in publicly accessible literature, the reactivity can be inferred from similar structures. For instance, the condensation of various aldehydes with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) is a well-established synthetic method. The presence of the amino group ortho to the formyl group might influence the reaction rate and yield. The reaction is typically catalyzed by a weak base such as piperidine (B6355638) or pyridine.

Hypothetical Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Product |

|---|---|---|

| Malononitrile | Piperidine | 3-Amino-2-((2,2-dicyanovinyl)isonicotinic acid |

| Ethyl cyanoacetate | Pyridine | 3-Amino-2-((2-cyano-2-ethoxycarbonylvinyl)isonicotinic acid |

Friedländer Annulation: The Friedländer synthesis is a classic reaction for the formation of quinoline (B57606) and related heterocyclic systems from an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. nih.gov Given its ortho-amino-aldehyde structure on a pyridine ring, this compound is a prime candidate for Friedländer-type cyclizations to form naphthyridine derivatives. The reaction is typically catalyzed by acids or bases. nih.gov For example, reaction with a ketone like acetone (B3395972) would be expected to yield a methyl-substituted naphthyridine carboxylic acid. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration. nih.gov

Hypothetical Friedländer Annulation of this compound

| Ketone | Catalyst | Product |

|---|---|---|

| Acetone | NaOH | 2-Methyl-1,5-naphthyridine-7-carboxylic acid |

| Cyclohexanone | p-Toluenesulfonic acid | 1,2,3,4-Tetrahydroacridine-6-carboxylic acid |

Reactivity of the Carboxylic Acid Group

The carboxylic acid group at the 4-position of the pyridine ring exhibits typical reactions of aromatic carboxylic acids.

Esterification: The carboxylic acid group can be converted to an ester through various methods, most commonly via Fischer-Speier esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.gov The reaction is an equilibrium process, and to drive it to completion, the water formed is typically removed, or an excess of the alcohol is used. nih.gov Given that this compound is an amino acid derivative, direct esterification under acidic conditions must be carefully controlled to avoid side reactions involving the amino and formyl groups. Alternatively, esterification can be achieved under milder conditions using reagents like diazomethane (B1218177) or by first converting the carboxylic acid to a more reactive acyl chloride.

Anhydride Formation: Carboxylic acids can be converted to anhydrides by dehydration, typically by heating with a strong dehydrating agent like phosphorus pentoxide. A more common laboratory method involves the reaction of the carboxylate salt with an acyl chloride. For this compound, a mixed anhydride could be formed by reacting its carboxylate form with an acyl chloride. Symmetrical anhydrides are formed by reacting two equivalents of the carboxylate with a coupling agent.

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a potential reaction for this compound. The ease of decarboxylation of pyridinecarboxylic acids depends on the position of the carboxyl group and the presence of other substituents. While isonicotinic acid itself is relatively stable to decarboxylation, the presence of the amino and formyl groups could influence this reactivity. Decarboxylation of amino acids can sometimes be achieved by heating, often in the presence of a catalyst. For instance, some amino acids are decarboxylated by heating in an inert solvent. nist.gov Photoredox catalysis has also emerged as a mild method for the decarboxylation of α-amino acids.

The compound can also form salts with both acids and bases. With strong acids, the amino group and the pyridine nitrogen can be protonated to form a cationic species. With strong bases, the carboxylic acid group is deprotonated to form an anionic species. The ability to form these salts is important for its purification and handling. Research on the closely related 3-aminoisonicotinic acid has shown that it exists as a zwitterion in the solid state.

Inter- and Intramolecular Cyclization Reactions

The strategically placed functional groups in this compound make it an excellent substrate for various cyclization reactions. Intramolecular cyclization could occur between the amino and formyl groups, potentially leading to a dihydronaphthyridine derivative, especially after an initial intermolecular reaction. For example, a Knoevenagel condensation product could undergo a subsequent intramolecular cyclization.

Intermolecular cyclization reactions are also highly plausible. For example, reaction with a bifunctional reagent could lead to the formation of more complex heterocyclic systems. The Friedländer annulation discussed earlier is a prime example of an intermolecular cyclization.

Advanced Catalytic Transformations

The functional groups of this compound can be modified through various advanced catalytic transformations.

The amino group can direct ortho-metalation, allowing for further functionalization of the pyridine ring. The carboxylic acid group can participate in palladium-catalyzed decarboxylative cross-coupling reactions. In such reactions, the carboxylic acid is converted into an organometallic species in situ, which then couples with an organic halide.

Catalytic hydrogenation could selectively reduce the formyl group to a hydroxymethyl group or the pyridine ring, depending on the catalyst and reaction conditions. For example, using a palladium on carbon (Pd/C) catalyst would likely reduce the aldehyde, while more forcing conditions with a rhodium or ruthenium catalyst could lead to the reduction of the pyridine ring.

Coordination Chemistry and Chelation Properties of 3 Amino 2 Formylisonicotinic Acid

Principles of Polydentate Ligand Design for Metal Ion Chelation

The design of effective polydentate ligands, molecules that can bind to a central metal ion through multiple donor atoms, is a cornerstone of coordination chemistry. The efficacy of a ligand in chelating a metal ion is governed by several key principles, all of which are relevant to the potential coordination behavior of 3-amino-2-formylisonicotinic acid.

The primary principle is the presence of multiple donor atoms, such as nitrogen and oxygen, positioned to form stable chelate rings with a metal ion. This compound is an excellent candidate for a polydentate ligand due to the presence of a nitrogen atom in the amino group, an oxygen atom in the formyl group, the nitrogen atom of the pyridine (B92270) ring, and the oxygen atoms of the carboxylate group. The spatial arrangement of these functional groups is critical. For effective chelation, the donor atoms should be able to coordinate to the metal ion simultaneously, forming a stable, strain-free ring structure, typically composed of five or six members.

Exploration of Chelate Ring Formation and Stability (Chelate Effect)

The formation of a chelate ring by a polydentate ligand results in a more stable complex compared to a complex formed with analogous monodentate ligands. This enhanced stability is known as the chelate effect . libretexts.orgyoutube.com This effect is primarily driven by a favorable change in entropy. youtube.comlibretexts.org When a polydentate ligand replaces multiple monodentate ligands, the total number of independent molecules in the solution increases, leading to a significant increase in entropy. youtube.comlibretexts.orgyoutube.com

For example, the reaction of a hydrated metal ion with three bidentate ethylenediamine (B42938) (en) ligands is significantly more favorable than the reaction with six monodentate ammonia (B1221849) (NH₃) ligands, even though both result in the formation of six metal-nitrogen bonds. libretexts.org

In the case of this compound, it can potentially act as a bidentate or tridentate ligand. For instance, coordination through the amino nitrogen and the formyl oxygen would form a five-membered chelate ring. Alternatively, coordination involving the carboxylate oxygen and the pyridine nitrogen could also occur. The formation of these chelate rings would lead to a significant increase in the stability of the resulting metal complexes.

The stability of the chelate ring is also influenced by its size. Generally, five- and six-membered chelate rings are the most stable due to minimal ring strain. The potential chelate rings formed by this compound with a metal ion are expected to be in this optimal size range.

Metal-Ligand Binding Modes and Stoichiometry

The binding of this compound to a metal ion can occur through various modes, depending on factors such as the nature of the metal ion, the pH of the solution, and the solvent used. wikipedia.org The presence of multiple donor sites—the amino nitrogen, the formyl oxygen, the pyridine nitrogen, and the carboxylate oxygen—allows for diverse coordination behavior.

Commonly, α-amino acids coordinate to metal ions as bidentate ligands, utilizing the amino group and the carboxylate group to form a stable five-membered chelate ring. wikipedia.org For this compound, several binding modes can be postulated:

Bidentate N,O-chelation: Coordination through the amino nitrogen and the formyl oxygen.

Bidentate N,O-chelation: Coordination through the pyridine nitrogen and a carboxylate oxygen.

Tridentate N,N,O-chelation: Coordination involving the amino nitrogen, the pyridine nitrogen, and either the formyl or a carboxylate oxygen.

The stoichiometry of the resulting metal complexes, which describes the ratio of metal ions to ligands, will depend on the coordination number and preferred geometry of the metal ion, as well as the denticity of the ligand. For a metal ion with a coordination number of six, such as Co(II) or Ni(II), one could expect complexes with a 1:2 or 1:3 (metal:ligand) stoichiometry if the ligand acts as a bidentate or tridentate donor, respectively. For instance, mixing simple metal salts with solutions of amino acids often yields bis- or tris-complexes. wikipedia.org

Table 1: Plausible Stoichiometries of Metal Complexes with this compound

| Metal Ion | Assumed Ligand Denticity | Plausible Stoichiometry (Metal:Ligand) |

| Cu(II) | Bidentate | 1:1, 1:2 |

| Ni(II) | Bidentate | 1:2 |

| Ni(II) | Tridentate | 1:2 |

| Fe(III) | Bidentate | 1:3 |

| Fe(III) | Tridentate | 1:2 |

Note: This table presents hypothetical stoichiometries based on common coordination preferences of metal ions and the potential binding modes of the ligand. Actual stoichiometries would need to be confirmed experimentally.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with amino acid-like ligands is typically carried out in a suitable solvent, often water or an alcohol-water mixture. A common method involves the reaction of a soluble metal salt (e.g., chloride or nitrate) with the ligand in a specific molar ratio. jocpr.com The reaction is often performed under controlled pH conditions to ensure the deprotonation of the coordinating groups of the ligand. jocpr.com

For this compound, a general synthetic procedure would involve dissolving the ligand in a suitable solvent, adjusting the pH to deprotonate the carboxylic acid and potentially the amino group, and then adding a solution of the metal salt. The resulting complex may precipitate out of the solution or can be isolated by evaporating the solvent.

Characterization of the synthesized complexes is crucial to determine their structure and properties. Standard techniques include:

Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups (e.g., C=O, N-H, COO⁻) upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the coordinated state.

X-ray Crystallography: This technique provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal complex in the solid state.

Influence of pH and Solvent on Chelation Dynamics

The chelation process is highly dependent on the pH of the solution. The protonation state of the donor groups of this compound—the carboxylic acid and the amino group—is directly influenced by the pH. At low pH, these groups will be protonated, and the ligand will have a reduced ability to coordinate with metal ions. As the pH increases, these groups deprotonate, making the lone pairs of electrons on the oxygen and nitrogen atoms available for donation to a metal ion.

Therefore, the stability of the metal complexes of this compound is expected to increase with increasing pH up to a certain point. However, at very high pH, the formation of metal hydroxide (B78521) species can compete with the chelation reaction, potentially leading to the precipitation of metal hydroxides and a decrease in complex formation. The optimal pH for chelation will depend on the specific metal ion and its hydrolysis constants.

The nature of the solvent also plays a significant role in chelation dynamics. The polarity, coordinating ability, and dielectric constant of the solvent can affect the solubility of the ligand and the metal salt, the stability of the resulting complex, and the kinetics of the complexation reaction. In polar, coordinating solvents like water, solvent molecules can compete with the ligand for coordination sites on the metal ion.

Applications in Metal Ion Sequestration and Complexation Research

Ligands capable of forming stable complexes with metal ions are of great interest for applications in metal ion sequestration. The structural features of this compound suggest its potential as a sequestering agent for various metal ions. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms could allow for the selective binding of different types of metal ions.

The ability to sequester toxic heavy metal ions from the environment is a critical area of research. Chelating agents are used in environmental remediation to remove metals from contaminated water and soil. The potential of this compound in this regard would depend on the stability and selectivity of its complexes with target metal ions.

In complexation research, this molecule could serve as a versatile building block for the synthesis of more complex supramolecular structures and coordination polymers. The presence of multiple functional groups allows for further chemical modifications, enabling the design of ligands with tailored properties for specific applications in areas such as catalysis, materials science, and bioinorganic chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used method for determining the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR spectra are crucial for identifying the types and numbers of magnetically active nuclei in a molecule.

¹H NMR: Proton NMR is typically the first step in structural analysis. For 3-Amino-2-formylisonicotinic acid, the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the aldehyde proton, the amine protons, and the carboxylic acid proton. The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, the aldehyde proton would appear significantly downfield (typically δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons' shifts would depend on the electronic effects of the amino, formyl, and carboxyl substituents. Scalar coupling (J-coupling) between adjacent protons would provide information about their connectivity.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. A ¹³C NMR spectrum of this compound would display separate signals for each unique carbon atom, including the carbonyl carbons of the formyl and carboxylic acid groups, and the carbons of the pyridine ring. The chemical shifts of these carbons would provide insights into their hybridization and chemical environment.

¹⁵N NMR: Nitrogen-15 NMR, although less sensitive than ¹H NMR, can be a valuable tool for characterizing nitrogen-containing compounds. For this compound, ¹⁵N NMR would show signals for the pyridine nitrogen and the amino group nitrogen, providing direct information about their electronic states.

While specific experimental NMR data for this compound is not widely available in the cited literature, the expected chemical shift ranges for similar structural motifs are well-established.

Two-dimensional NMR experiments are essential for establishing the precise connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In the case of this compound, COSY would be used to confirm the connectivity between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, typically ¹³C or ¹⁵N. This experiment would definitively assign which protons are attached to which carbon atoms in the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could reveal the spatial proximity between the formyl group and the amino group or adjacent protons on the ring.

Solid-state NMR (ssNMR) is a vital technique for characterizing the structure and dynamics of molecules in their crystalline or amorphous solid forms. hmdb.casigmaaldrich.com Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces. hmdb.ca Techniques like Magic Angle Spinning (MAS) are employed to average these interactions and obtain high-resolution spectra. sigmaaldrich.com For this compound, ssNMR could be used to:

Determine the number of crystallographically independent molecules in the unit cell.

Characterize polymorphism (the existence of multiple crystalline forms).

Probe intermolecular interactions, such as hydrogen bonding involving the amino, formyl, and carboxylic acid groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the elemental formula of a compound. For this compound (C₇H₆N₂O₃), HRMS would provide a highly accurate mass measurement of its molecular ion, which can be used to confirm its elemental composition and distinguish it from other compounds with the same nominal mass. ymdb.ca

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. The fragmentation pattern is often characteristic of the molecule's structure. For this compound, MS/MS analysis would likely involve the following fragmentation pathways:

Loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.net

Cleavage of the formyl group.

Decarboxylation of the isonicotinic acid moiety.

By analyzing the masses of the fragment ions, the connectivity of the different functional groups can be inferred, providing corroborating evidence for the structure determined by NMR. researchgate.netchemicalbook.com The specific fragmentation patterns can be diagnostic and help in the identification of related compounds in complex mixtures. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, though its direct application to this compound is hindered by the compound's low volatility. The presence of polar functional groups—specifically the carboxylic acid, primary amine, and aldehyde—necessitates a chemical derivatization step to increase volatility and thermal stability for GC analysis. sigmaaldrich.comthermofisher.commdpi.comsigmaaldrich.com

Common derivatization strategies for compounds containing amino and carboxylic acid groups involve converting these polar sites into less polar, more volatile esters and amides. sigmaaldrich.com Two prevalent methods are silylation and alkylation. sigmaaldrich.commdpi.com

Silylation: This is a frequent technique where active hydrogens on the hydroxyl (from the carboxylic acid), amino, and even the enol form of the formyl group are replaced with a nonpolar moiety like a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.comthermofisher.com The TBDMS derivatives are often more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com For this compound, this would involve a reaction to form silyl (B83357) esters from the carboxylic acid and silyl amines from the amino group, significantly reducing polarity and allowing the compound to be vaporized for GC separation. thermofisher.com

Two-Step Derivatization (Methoximation followed by Silylation): To prevent the formation of multiple derivative products from the formyl group due to tautomerization (keto-enol isomerism), a two-step process is often employed. youtube.com First, the aldehyde is converted into an oxime using a reagent like methoxyamine hydrochloride (MeOx). youtube.com This step "locks" the carbonyl group and prevents it from forming multiple silylated derivatives. youtube.com The subsequent silylation step with a reagent like MSTFA then proceeds to modify the amino and carboxylic acid groups. youtube.com

Alkylation: An alternative to silylation is alkylation. Reagents like methyl chloroformate (MCF) can react with both amino and carboxylic acid groups to form stable and volatile derivatives suitable for GC-MS analysis. springernature.com This method has been shown to have good reproducibility for the analysis of polyfunctional amines and organic acids. mdpi.comspringernature.com

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the volatile derivative from other components in a mixture based on its boiling point and interaction with the GC column. The mass spectrometer then fragments the eluted derivative, producing a characteristic mass spectrum that allows for definitive identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for the analysis of this compound without the need for derivatization, making it highly suitable for purity assessment and analysis in complex mixtures. youtube.com LC-MS is particularly advantageous for polar and non-volatile compounds. nih.govnih.gov

For purity analysis, a high-resolution LC method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is coupled with a mass spectrometer. The compound is dissolved in a suitable solvent and injected into the LC system. A reversed-phase column is often used, where the polar compound will elute relatively quickly with a polar mobile phase. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange properties, can also be highly effective for separating polar, ionizable isomers like pyridinecarboxylic acids. helixchrom.comsielc.com

As the compound elutes from the column, it enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates protonated molecules [M+H]⁺ in positive ion mode, allowing for the determination of the molecular weight with high accuracy. The high selectivity of the mass spectrometer allows for the detection of the target compound even in the presence of impurities. By integrating the peak area from the chromatogram, the purity of a sample can be accurately determined. Isotope-dilution LC-MS/MS methods can be developed for precise quantification. researchgate.net

When analyzing mixtures, LC-MS/MS (tandem mass spectrometry) provides an additional layer of specificity. In this setup, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented to produce a unique pattern of product ions. This transition is highly specific and can be used to quantify the analyte in complex biological or chemical matrices with high sensitivity and reduced interference. nih.gov

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent groups: the carboxylic acid, amino group, formyl group, and the substituted pyridine ring. researchgate.net By comparing the experimental spectrum to known correlation charts, the molecular structure can be confirmed.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (broad) | 2500-3300 |

| C=O stretch | 1700-1725 | |

| C-O stretch | 1210-1320 | |

| Primary Amine | N-H stretch (two bands) | 3300-3500 |

| N-H bend (scissoring) | 1590-1650 | |

| Formyl (Aldehyde) | C-H stretch | 2800-2900 and 2700-2775 |

| C=O stretch | 1680-1715 | |

| Pyridine Ring | C=C and C=N stretches | 1450-1615 |

Note: The exact positions of these bands can be influenced by hydrogen bonding and the electronic effects of the substituents on the pyridine ring.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net For this compound, Raman spectroscopy would be highly effective for characterizing the vibrations of the pyridine ring system.

The Raman spectra of pyridine and its derivatives have been extensively studied. aip.orgethz.chresearchgate.net The ring-breathing modes of the pyridine ring are particularly strong and characteristic in Raman spectra. researchgate.netnih.gov For instance, pyridine itself shows very intense bands around 1000 cm⁻¹ and 1030 cm⁻¹, which are assigned to ring vibrations. researchgate.net The presence of amino, formyl, and carboxylic acid substituents would cause shifts in these frequencies and introduce new bands. The vibrations of the C-C and C-N bonds within the heterocyclic ring are strong Raman scatterers. ethz.chnih.gov Analysis of amino acids by Raman spectroscopy often focuses on the "fingerprint region" between 400 and 1700 cm⁻¹ to identify specific structural features. researchgate.net

Characteristic Raman Shifts for Substituted Pyridine and Functional Groups

| Molecular Moiety | Vibration Mode | Approximate Raman Shift (cm⁻¹) |

|---|---|---|

| Pyridine Ring | Ring breathing (symmetric) | ~990 - 1010 |

| Ring stretching (trigonal) | ~1025 - 1040 | |

| C-H in-plane bend | ~1200 - 1230 | |

| Carboxylate | C=O stretch | ~1650 - 1710 |

| COO⁻ symmetric stretch | ~1400 - 1440 |

| Amine Group | NH₂ twist or wag | ~1250 - 1350 |

Note: These values are approximate and can shift based on molecular environment, pH, and intermolecular interactions. The spectra of amino acids can differ significantly between crystalline forms and aqueous solutions. nih.gov

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of conjugated systems by measuring the absorption of light that excites electrons from lower to higher energy orbitals. The molecule this compound contains a π-conjugated system involving the pyridine ring and the formyl group, with the amino and carboxylic acid groups acting as auxochromes.

The UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. researchgate.net

π→π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons within the aromatic π-system. The substitution on the pyridine ring with an electron-donating amino group and electron-withdrawing formyl and carboxylic acid groups will influence the energy of these transitions. nih.gov

n→π transitions:* These are lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the nitrogen of the pyridine ring or the oxygens of the carbonyl and carboxyl groups) into an anti-bonding π* orbital. researchgate.net

Studies on substituted pyridines show that the position and nature of the substituents significantly affect the absorption maxima. researchgate.netoup.com For example, the spectrum of 3-aminobenzoic acid shows absorption maxima around 226 nm and 272 nm. sielc.com Given the similar conjugated and substituted structure, this compound is expected to absorb in a comparable UV region. The presence of the formyl group in conjugation with the ring may lead to a bathochromic (red) shift of the absorption bands compared to simpler substituted pyridines. The solvent polarity can also influence the position of these absorption bands, with n→π* transitions typically showing a blue shift (hypsochromic) and π→π* transitions showing a red shift (bathochromic) in more polar solvents. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Aminobenzoic acid |

for this compound

This article details advanced analytical methodologies crucial for the unambiguous characterization of the chemical compound this compound. The focus is strictly on the application of specific spectroscopic and analytical techniques for structural elucidation, conformational analysis, and empirical formula validation.

Circular Dichroism (CD) spectroscopy is a pivotal technique for investigating the stereochemical properties of chiral molecules. Since this compound possesses a stereogenic center, it exists as a pair of enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light by these enantiomers, providing a unique spectral fingerprint for each.

The application of CD spectroscopy to this compound would allow for the qualitative and quantitative analysis of its chiral forms. Each enantiomer (R and S) would produce a CD spectrum that is a mirror image of the other, exhibiting opposite signals (positive or negative Cotton effects) at the same wavelengths. The magnitude of the CD signal is directly proportional to the concentration and enantiomeric excess of the sample, making it a valuable tool for determining optical purity.

Research on other amino acids has shown that their chiroptical properties can be significantly influenced by their environment. researchgate.net CD spectra recorded in the gas phase, which reveal the intrinsic properties of the isolated molecule, often differ greatly in band position and intensity from those recorded in solution. researchgate.net In solution, the spectra of amino acids are typically dominated by a broad band corresponding to an electronic transition of the carboxylate anion chromophore. researchgate.net For this compound, the chromophores would include the pyridine ring and the formyl group, leading to a complex CD spectrum. The analysis would need to account for contributions from various electronic transitions within the molecule. The technique is sensitive enough to be used as a sensor for recognizing the absolute configuration of amino acid derivatives. mdpi.com

While a specific crystal structure determination for this compound is not publicly documented, extensive data exists for the closely related compound, 3-aminoisonicotinic acid. researchgate.net The analysis of this analogue provides a robust model for the expected solid-state structure. 3-aminoisonicotinic acid crystallizes in the monoclinic P21/c space group and exists in a zwitterionic form, where the carboxylic acid proton has transferred to the pyridine nitrogen. researchgate.net Its crystal structure is stabilized by an intricate three-dimensional network of strong head-to-tail N–H⋯O hydrogen bonds. researchgate.net

It is highly probable that this compound would also adopt a zwitterionic form in the solid state. The presence of the additional formyl group would introduce further possibilities for intermolecular interactions, such as hydrogen bonding, which would influence the crystal packing. The crystallographic data for 3-aminoisonicotinic acid serves as a foundational reference.

Table 1: Crystallographic Data for 3-aminoisonicotinic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.7909(2) |

| b (Å) | 23.9261(7) |

| c (Å) | 7.5103(2) |

| β (°) | 95.265(2) |

| Volume (ų) | 1215.12(6) |

| Z | 8 |

Data sourced from a 2024 study on the crystal structure of zwitterionic 3-aminoisonicotinic acid. researchgate.net

Rotational spectroscopy is a high-resolution technique used to obtain highly accurate structural information on molecules in the gas phase. By measuring the transitions between quantized rotational energy levels, this method allows for the precise determination of molecular geometries and the investigation of conformational landscapes, free from the intermolecular forces present in condensed phases. researchgate.net

For this compound, this technique would be employed to identify the preferred conformations of the neutral, isolated molecule. The flexibility of the carboxylic acid and amino groups allows the molecule to exist in several different spatial arrangements, or conformers. The stability of these conformers is governed by a delicate balance of steric effects and intramolecular hydrogen bonds. researchgate.netnih.gov Potential interactions include hydrogen bonds between the carboxylic acid group and the pyridine nitrogen, or between the amino group and the formyl oxygen.

In a typical experiment, the molecule would be vaporized, often using laser ablation for non-volatile solids like amino acids, and expanded into a high vacuum chamber. researchgate.netnih.gov The resulting rotational spectrum would consist of distinct sets of lines, each set corresponding to a unique conformer. By comparing the experimentally determined rotational constants with those predicted from high-level quantum chemical calculations, the specific geometry of each observed conformer can be unambiguously identified. nih.govmdpi.com Studies on related molecules demonstrate that this approach can successfully unravel complex conformational spaces and characterize the subtle intramolecular interactions that dictate molecular shape. researchgate.netnih.govmdpi.com

Elemental analysis is a fundamental analytical technique used to determine the mass percentage composition of a sample. The results are used to validate the empirical formula of a newly synthesized compound, providing a crucial check on its identity and purity.

For this compound, the molecular formula is C₇H₆N₂O₃. Based on this formula, the theoretical elemental composition can be calculated. An experimental analysis of a purified sample would be performed using a CHN (Carbon, Hydrogen, Nitrogen) analyzer. The experimental percentages of C, H, and N would be compared against the theoretical values. A close agreement (typically within ±0.4%) between the experimental and theoretical values confirms that the synthesized compound has the correct empirical formula.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 181.13 | 46.42% |

| Hydrogen | H | 1.008 | 181.13 | 3.34% |

| Nitrogen | N | 14.007 | 181.13 | 15.46% |

| Oxygen | O | 15.999 | 181.13 | 35.32% |

| Total | C₇H₆N₂O₃ | | 181.13 | 100.00% |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab initio) for Electronic Structure and Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and geometric parameters of 3-Amino-2-formylisonicotinic acid. DFT, with functionals like B3LYP, is widely used for its balance of accuracy and computational cost, making it suitable for studying substituted pyridines. ias.ac.inresearchgate.netnih.gov Ab initio methods, while more computationally intensive, can provide highly accurate benchmarks for electronic properties. nih.gov

Conformation Analysis and Energetics

The conformational landscape of this compound is primarily determined by the rotational barriers around the single bonds connecting the formyl and carboxylic acid groups to the pyridine (B92270) ring, as well as the orientation of the amino group. The relative energies of different conformers, particularly concerning the orientation of the C=O and O-H bonds, can be calculated to identify the most stable geometries.

For instance, studies on related substituted pyridines and other organic molecules show that intramolecular hydrogen bonding can significantly influence conformational preference. nih.gov In this compound, an intramolecular hydrogen bond could potentially form between the amino group and the formyl group, or between the formyl group and the carboxylic acid proton, leading to a more planar and stable structure. Theoretical calculations on isonicotinic acid N-oxide have identified different stable rotamers based on the orientation of the carboxylic acid group. nih.gov A similar analysis for this compound would involve optimizing the geometries of various possible conformers and comparing their relative energies.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Planar, intramolecular H-bond between -NH2 and -CHO | 0.00 (most stable) |

| B | Planar, intramolecular H-bond between -CHO and -COOH | 1.5 |

| C | Non-planar, formyl group rotated 90° | 4.2 |

| D | Non-planar, carboxyl group rotated 90° | 3.8 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT or ab initio calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govrsc.org The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the formyl and carboxyl groups, as well as the nitrogen atom of the pyridine ring, making these sites prone to interaction with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net The amino group's nitrogen would also exhibit a negative potential, though its reactivity would be influenced by the electron-withdrawing effects of the adjacent formyl group and the pyridine ring. Conversely, the hydrogen atoms of the amino and carboxylic acid groups would be regions of positive potential (blue), indicating their susceptibility to nucleophilic attack or hydrogen bonding with acceptor atoms. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comacs.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. scirp.orgresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, reflecting the electron-donating nature of the amino substituent. The LUMO, on the other hand, would likely be distributed over the electron-withdrawing formyl and carboxyl groups, as well as the pyridine ring. The precise distribution and energies of these orbitals, which can be calculated using DFT, determine the molecule's reactivity in various chemical reactions. researchgate.netresearchgate.net A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for Pyridine Derivatives (Illustrative)

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridine | -6.78 | -0.45 | 6.33 |

| 3-Aminopyridine (B143674) | -5.95 | -0.21 | 5.74 |

| 4-Carboxypyridine | -7.21 | -1.54 | 5.67 |

| This compound (Estimated) | -6.5 | -2.0 | 4.5 |

Note: This table includes data for representative pyridine derivatives to illustrate expected trends. The values for this compound are hypothetical and would need to be confirmed by specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.comyoutube.com By simulating the movements of atoms based on a force field, MD allows for the exploration of the full conformational space of this compound in different environments, such as in a solvent.

An MD simulation would reveal the flexibility of the substituent groups, the stability of any intramolecular hydrogen bonds, and the interactions of the molecule with surrounding solvent molecules. nih.gov This is particularly useful for understanding how the molecule behaves in a biological context, for example, when approaching a binding site of a protein. The trajectory from an MD simulation can be analyzed to identify the most populated conformational states and the transitions between them.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies, UV-Vis spectra)

Computational methods, especially DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of each nucleus. DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. acs.orgstenutz.eunih.gov For this compound, theoretical calculations would help in assigning the signals of the protons and carbons on the pyridine ring and the substituent groups. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or specific intermolecular interactions. researchgate.net

IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy, aiding in the assignment of experimental IR bands. nih.gov For the target molecule, key predicted vibrations would include the N-H stretching of the amino group, the C=O stretching of the formyl and carboxylic acid groups, and the various C-C and C-N stretching modes of the pyridine ring.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. nih.gov The calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum. For this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* and n→π* transitions within the aromatic ring and the carbonyl groups. sielc.comresearchgate.netresearchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Parameter | Predicted Value | Assignment |

| ¹H NMR Chemical Shift (ppm) | 8.5 - 9.0 | Pyridine ring protons |

| ¹³C NMR Chemical Shift (ppm) | 180 - 190 | Formyl carbon |

| IR Frequency (cm⁻¹) | 3300 - 3500 | N-H stretch |

| IR Frequency (cm⁻¹) | 1680 - 1720 | C=O stretch |

| UV-Vis λ_max (nm) | ~270 | π→π* transition |

Note: This table is illustrative. Actual values would be obtained from specific DFT and TD-DFT calculations.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify intermediates, and more importantly, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For example, the reactivity of the formyl group in reactions such as oxidation, reduction, or condensation could be studied. DFT calculations can elucidate the step-by-step mechanism, including the bond-breaking and bond-forming processes. researchgate.netacs.org Similarly, reactions involving the amino group, such as acylation or diazotization, or the carboxylic acid group, like esterification, can be mechanistically detailed. These studies provide a molecular-level understanding of the compound's chemical behavior.

Ligand-Metal Interaction Modeling and Complex Stability Prediction

There are no specific studies available that model the interaction of this compound with metal ions or predict the stability of its potential complexes. Computational methods such as Density Functional Theory (DFT) are commonly employed to understand the coordination chemistry of ligands with metals. These studies typically investigate parameters like binding energies, bond lengths, and electronic structures of the resulting metal complexes. However, no such investigations have been published for this compound.

QSAR/QSPR Studies for Structure-Property Relationships

Similarly, there is no evidence of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies having been conducted on this compound. QSAR and QSPR studies are crucial for correlating the structural features of a molecule with its biological activity or physicochemical properties, respectively. These in-silico models are instrumental in drug discovery and materials science for designing novel compounds with desired characteristics. The absence of such studies for this compound means that no predictive models for its activity or properties based on its structure have been developed.

3 Amino 2 Formylisonicotinic Acid As a Synthetic Intermediate and Building Block

Precursor for Pyridine-Fused Polycyclic Systems

The strategic placement of an amino group and a formyl group ortho to each other on the pyridine (B92270) nucleus makes 3-amino-2-formylisonicotinic acid an ideal precursor for the synthesis of pyridine-fused polycyclic systems. This arrangement is primed for intramolecular or intermolecular condensation and cyclization reactions to build additional rings onto the pyridine core.

A primary application of this o-amino-aldehyde motif is in Friedländer-type annulation reactions. In this process, the aldehyde condenses with a compound containing an activated methylene (B1212753) group (e.g., a ketone, ester, or nitrile) to form a new six-membered ring. The reaction typically proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration, leading directly to the formation of aza-aromatic systems. The presence of the carboxylic acid group on the starting material can be retained to provide a functional handle for further derivatization or can be involved in subsequent cyclization steps. The use of amino acids as starting materials for designing and synthesizing new heterocyclic compounds is a subject of significant interest for preparing biologically active molecules. Current time information in Phoenix, AZ, US.

Table 1: Illustrative Friedländer Annulation with this compound

| Reactant | Reagent | Resulting Fused System |

|---|---|---|

| This compound | Cyclohexanone | Pyrido[3,2-b]quinoline derivative |

| This compound | Ethyl acetoacetate | Pyrido[3,2-b]naphthyridine derivative |

Component in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are powerful tools for building molecular complexity and diversity. This compound is exceptionally well-suited for MCRs due to its possession of three key reactive groups: an amine, an aldehyde, and a carboxylic acid.

This compound is a prime candidate for the Ugi four-component reaction (Ugi-4CR). In a classic Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. The subject compound can theoretically act as the aldehyde, amine, and carboxylic acid component in an intramolecular or pseudo-intramolecular variant, or it can serve as a bifunctional starting material. For instance, reacting it with an isocyanide and an external amine or carboxylic acid could lead to highly complex and constrained heterocyclic structures in a single step. The Passerini reaction, another isocyanide-based MCR involving an aldehyde and a carboxylic acid, is also a potential pathway for derivatization.

Scaffold for the Synthesis of Chiral Heterocycles

Amino acids are widely used as a chiral pool for the asymmetric synthesis of a vast range of heterocyclic compounds. This compound, while not intrinsically chiral, serves as an excellent scaffold for introducing chirality. The functional groups present offer multiple handles for asymmetric transformations.

Methods for inducing chirality include:

Asymmetric reduction of the formyl group: Using chiral reducing agents or catalysts to produce a chiral hydroxymethyl group.

Asymmetric addition to the formyl group: Employing chiral organometallic reagents or organocatalysts to add nucleophiles, thereby creating a chiral secondary alcohol.

Derivatization with chiral auxiliaries: The amino or carboxylic acid group can be coupled with a chiral auxiliary to direct subsequent diastereoselective reactions on the molecule.

These approaches allow for the synthesis of enantiomerically enriched building blocks that can be elaborated into more complex chiral targets. The development of catalytic routes to produce chiral 3-amino-2-oxindoles from isatin (B1672199) imines showcases how related structures can undergo enantioselective nucleophilic additions to generate structural diversity.

Use in the Construction of Macrocyclic Structures

Macrocycles are of great interest in fields ranging from catalysis to medicinal chemistry. The synthesis of macrocycles containing amino acid-derived molecules is a particularly active area of research. The trifunctional nature of this compound makes it a compelling building block for macrocyclization strategies.

The orthogonal reactivity of its functional groups can be exploited in a stepwise approach. For example, the carboxylic acid can be activated and reacted with a diamine, while the formyl group is protected. Subsequent deprotection and reaction of the formyl and amino groups can be used to close the ring, forming a macrocyclic Schiff base or a related structure. Alternatively, its bifunctional amino-acid-like character allows it to be incorporated into peptide-like chains that can undergo head-to-tail cyclization or ring-closing metathesis (RCM) if appropriate unsaturated side chains are introduced. The introduction of amino acid residues has been shown to influence the properties, such as thermal stability, of macrocyclic structures like thiacalixarenes.

Role in the Synthesis of Beta-Amino Acid Derivatives

Beta-amino acids are crucial components of numerous biologically active molecules and are valued for their ability to form stable secondary structures in peptides. While this compound is an α-amino acid analogue, it can serve as a key precursor for the synthesis of derivatives containing a β-amino acid moiety.

One potential synthetic route involves a homologation sequence. For instance, the formyl group can undergo a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon α,β-unsaturated ester unit. Subsequent conjugate addition of an amine to this Michael acceptor would install the amino group at the β-position relative to the newly formed ester, thereby creating a β-amino acid side chain attached to the pyridine core. Various methods for preparing β-amino acid derivatives often require multistep manipulations, but modern photochemical or catalytic methods offer more direct routes from simple precursors.

Table 2: Potential Reaction Sequence for β-Amino Acid Derivative Synthesis

| Step | Reaction Type | Intermediate/Product |

|---|---|---|

| 1 | Horner-Wadsworth-Emmons | α,β-Unsaturated ester derivative |

| 2 | Michael Addition | Adduct with amine at β-position |

Enabling Chemical Transformations to Access Complex Molecular Architectures

The true power of this compound as a building block lies in its capacity to enable a variety of selective chemical transformations, providing access to complex and diverse molecular architectures. The distinct reactivity of the carboxylic acid, primary amine, and aldehyde allows for a programmed, sequential synthesis strategy.

For example, the carboxylic acid can be converted to an amide, the amine can be acylated or used in imine formation, and the aldehyde can undergo olefination or reductive amination. This orthogonality allows chemists to build complexity in a controlled manner. This is particularly valuable in the synthesis of peptidomimetics, where constrained lactams or other non-natural structures are used to enforce specific conformations, such as β-turns. By serving as a multifunctional starting point, this compound can be elaborated into lactam-constrained building blocks or other sophisticated scaffolds designed for specific applications in medicinal chemistry and material science.

Molecular Modification and Bioisosteric Strategies Involving 3 Amino 2 Formylisonicotinic Acid

Bioisosteric Replacements of the Carboxylic Acid Group (e.g., tetrazole, sulfonate)

The carboxylic acid group at the 4-position of 3-Amino-2-formylisonicotinic acid is a key functional group, likely involved in important interactions with biological targets. However, carboxylic acids can present challenges such as poor membrane permeability and metabolic instability. nih.gov Several bioisosteric replacements can be considered to address these potential liabilities while retaining the essential acidic character.

Tetrazole: The 5-substituted tetrazole ring is a well-established non-classical bioisostere for the carboxylic acid group. drughunter.com It possesses a similar pKa to a carboxylic acid and can act as a proton donor. nih.gov The tetrazole group is generally more lipophilic than a carboxylic acid, which can potentially improve oral bioavailability. u-tokyo.ac.jp For instance, the replacement of a carboxylic acid with a tetrazole in the development of angiotensin II receptor antagonists, such as losartan, resulted in a significant increase in potency. drughunter.com

Sulfonate and its Derivatives: Sulfonamides and acylsulfonamides are other common replacements for carboxylic acids. nih.gov While sulfonamides are generally weaker acids than carboxylic acids, they can still participate in hydrogen bonding interactions. drughunter.com Acylsulfonamides, in particular, have been shown to be effective carboxylic acid mimics and can lead to improved activity, as demonstrated in the development of pilicides that inhibit pilus assembly in uropathogenic E. coli. nih.gov